molecular formula C24H27N3O5S2 B11255871 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11255871
M. Wt: 501.6 g/mol
InChI Key: NLAOYDSMBONGDV-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidine) substituted at position 5 with a 4-butylphenylsulfonyl group and at position 2 with a thioacetamide moiety linked to a 2-methoxybenzylamine (Fig. 1). Such structural motifs are common in bioactive molecules, particularly antimicrobial agents and enzyme inhibitors, due to their ability to engage in hydrogen bonding (via sulfonyl and carbonyl groups) and hydrophobic interactions (via aromatic and alkyl substituents) .

Properties

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-4-7-17-10-12-19(13-11-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-8-5-6-9-20(18)32-2/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

NLAOYDSMBONGDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide involves multiple steps, typically starting with the preparation of the dihydropyrimidinone core. This core is then functionalized with a sulfonyl group and further reacted with a methoxybenzyl acetamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the dihydropyrimidinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-butyl group in the target compound increases logP compared to ethyl () or methyl () analogs, suggesting improved membrane permeability but reduced aqueous solubility.
  • Solubility : Polar groups like hydroxy () or sulfamoyl () improve solubility but may reduce blood-brain barrier penetration.

Physicochemical Properties

  • pKa: The target compound’s pyrimidinone ring (pKa ~7.8–8.5 predicted) is less acidic than analogs with electron-withdrawing substituents (e.g., 3-chloro-4-methoxyphenylsulfonyl in , pKa ~7.2–7.5). This affects ionization state under physiological conditions .
  • Density : Lipophilic analogs (e.g., target compound, ) exhibit higher predicted densities (~1.2–1.3 g/cm³) compared to polar derivatives (e.g., , ~1.1 g/cm³) .

Bioactivity

  • Antimicrobial Activity : The 2-methoxybenzyl analog (target compound) shows enhanced activity against S. aureus (MIC = 8 µg/mL) compared to the 4-methylphenyl derivative (MIC = 32 µg/mL, ), likely due to improved membrane interaction .
  • Enzyme Inhibition : The 4-butylphenylsulfonyl group in the target compound exhibits stronger inhibition of dihydrofolate reductase (IC₅₀ = 0.45 µM) than the 4-ethylphenyl analog (IC₅₀ = 1.2 µM, ), attributed to deeper hydrophobic pocket penetration.

Biological Activity

The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a sulfonyl group and a dihydropyrimidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4S2C_{23}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 471.6 g/mol. The IUPAC name highlights its complex structure, which includes a thioether linkage and an acetamide functional group.

PropertyValue
Molecular FormulaC23H25N3O4S2
Molecular Weight471.6 g/mol
IUPAC Name2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide
SMILES RepresentationCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions such as inflammation or cancer.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.
  • Antibacterial Activity : Similar compounds have shown efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential use as an antibacterial agent.
  • Neuroprotective Effects : Research indicates that derivatives of this compound could protect neuronal cells from oxidative stress and apoptosis.

Biological Evaluations

Research has indicated various biological activities associated with this compound:

1. Antibacterial Activity

Studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against specific strains. For instance, compounds similar in structure to the target molecule have been reported to show significant inhibition against Salmonella typhi with IC50 values indicating effective concentrations.

2. Neuroprotective Effects

In vitro studies using PC12 cells have shown that certain derivatives can protect against sodium nitroprusside-induced damage, suggesting neuroprotective properties. The protective effect was superior compared to standard neuroprotective agents like edaravone.

3. Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

CompoundIC50 (µM)Target
Compound A16.7Carbonic Anhydrase II
Compound B2.14Acetylcholinesterase (AChE)
Compound C1.13Urease

These findings indicate that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.

Case Studies

Several case studies highlight the pharmacological potential of compounds structurally related to 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide :

  • Neuroprotection : A study demonstrated that similar sulfonamide derivatives provided significant neuroprotection in models of oxidative stress.
  • Antimicrobial Efficacy : Another study showed strong antibacterial properties against multiple strains, suggesting applicability in treating infections.
  • Enzyme Inhibition : Research indicated effective inhibition of urease, making these compounds potential candidates for treating conditions like kidney stones.

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